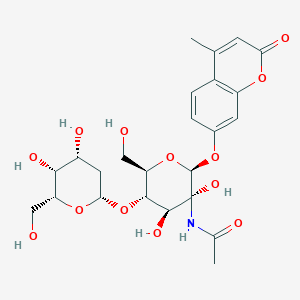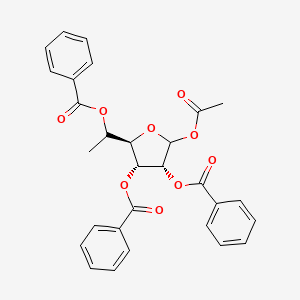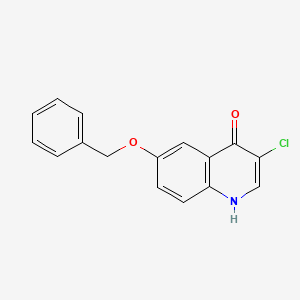
6-(Benzyloxy)-3-chloroquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Benzyloxy)-3-chloroquinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a benzyloxy group at the 6-position, a chlorine atom at the 3-position, and a quinolin-4(1H)-one core structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-3-chloroquinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Benzyloxy Substitution: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base, such as potassium carbonate (K2CO3).
Cyclization: The final step involves cyclization to form the quinolin-4(1H)-one core, which can be facilitated by heating the intermediate compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
6-(Benzyloxy)-3-chloroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the compound to its corresponding reduced form.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, ethanol as a solvent.
Substitution: Benzyl alcohol, K2CO3, dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-(Benzyloxy)-3-chloroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in disease pathways.
Interacting with DNA/RNA: Interfering with the replication and transcription processes of pathogens.
Modulating Signaling Pathways: Affecting cellular signaling pathways to induce therapeutic effects.
相似化合物的比较
Similar Compounds
6-Benzyloxyindole: Another benzyloxy-substituted compound with antiviral and antitumor properties.
3-Chloroquinoline: A simpler quinoline derivative with antimicrobial activity.
4(1H)-Quinolinone: The core structure shared by many quinoline derivatives.
Uniqueness
6-(Benzyloxy)-3-chloroquinolin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzyloxy and chlorine substituents enhances its potential for diverse applications in research and industry.
属性
分子式 |
C16H12ClNO2 |
|---|---|
分子量 |
285.72 g/mol |
IUPAC 名称 |
3-chloro-6-phenylmethoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C16H12ClNO2/c17-14-9-18-15-7-6-12(8-13(15)16(14)19)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19) |
InChI 键 |
HHRAWRSWNYNJRL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C(C3=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


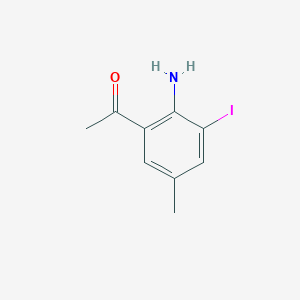

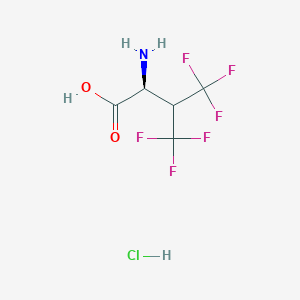
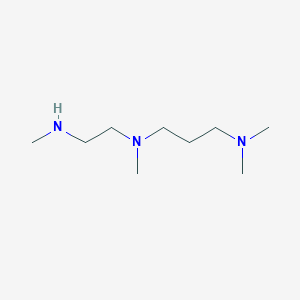

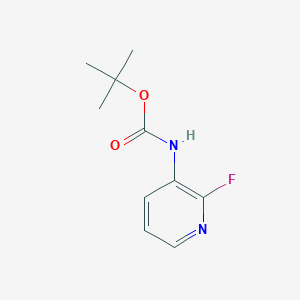
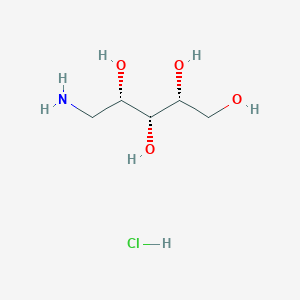
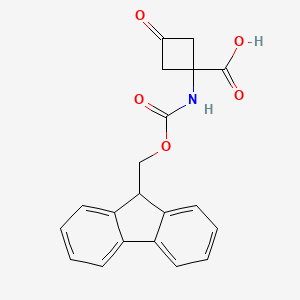

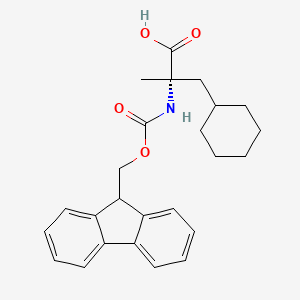
![9-Amino-3-oxabicyclo[3.3.1]nonan-7-one](/img/structure/B12842646.png)
